molecular formula C8H8N2O4S B13012431 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Katalognummer: B13012431
Molekulargewicht: 228.23 g/mol
InChI-Schlüssel: ZJPMQYIOORIWEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with a unique structure that includes a nitro group and a methyl group attached to a benzo[c]isothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of a precursor compound, followed by cyclization and oxidation steps. One common method involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 1-methyl-6-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

    Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8N2O4S

Molekulargewicht

228.23 g/mol

IUPAC-Name

1-methyl-6-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-8-4-7(10(11)12)3-2-6(8)5-15(9,13)14/h2-4H,5H2,1H3

InChI-Schlüssel

ZJPMQYIOORIWEC-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CS1(=O)=O)C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.